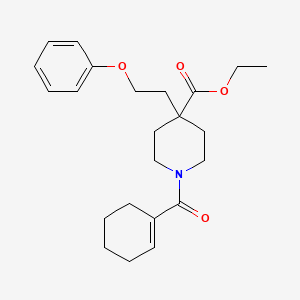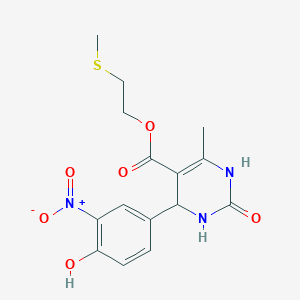
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide, also known as SBI-425, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 belongs to the class of isoxazole-based compounds and has been shown to inhibit the activity of a specific enzyme, called soluble epoxide hydrolase (sEH).
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves the inhibition of sEH, which is an enzyme that plays a key role in the metabolism of fatty acids. By inhibiting sEH, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide increases the levels of beneficial fatty acid metabolites, which have anti-inflammatory and cardioprotective effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, improvement of cardiac function, and the prevention of fibrosis. In addition, N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve insulin sensitivity and reduce blood pressure in animal models of metabolic syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its specificity for sEH, which makes it a valuable tool for studying the role of this enzyme in various disease conditions. However, one of the limitations of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)isonicotinamide. One area of interest is the development of more potent and selective sEH inhibitors, which could have greater therapeutic potential. Another area of interest is the investigation of the role of sEH and its inhibitors in other disease conditions, such as cancer and neurodegenerative disorders. Finally, the development of new drug delivery systems for N-(5-tert-butyl-3-isoxazolyl)isonicotinamide could improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)isonicotinamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction of the acid chloride with isonicotinamide to obtain N-(5-tert-butyl-3-isoxazolyl)isonicotinamide.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cardiovascular diseases, where N-(5-tert-butyl-3-isoxazolyl)isonicotinamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)10-8-11(16-18-10)15-12(17)9-4-6-14-7-5-9/h4-8H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLDJWNDAWVITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)


![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)